molecular formula C13H10N4O3S2 B4173921 N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide

N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide

Numéro de catalogue B4173921
Poids moléculaire: 334.4 g/mol
Clé InChI: AFZUSLDLGYSGNB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide, commonly known as ABT-737, is a small molecule drug that has been extensively studied for its potential use in cancer treatment. ABT-737 is a member of the BH3-mimetic class of compounds, which are designed to selectively target and inhibit anti-apoptotic Bcl-2 family proteins, thereby inducing apoptosis in cancer cells.

Mécanisme D'action

ABT-737 selectively binds to and inhibits the anti-apoptotic Bcl-2 family proteins, Bcl-2, Bcl-xL, and Bcl-w. These proteins are overexpressed in many types of cancer and are responsible for promoting cell survival and inhibiting apoptosis. By inhibiting these proteins, ABT-737 promotes apoptosis in cancer cells.
Biochemical and Physiological Effects
ABT-737 has been shown to induce apoptosis in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. In addition, ABT-737 has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy. However, ABT-737 has also been shown to have some toxic effects on normal cells, particularly those in the hematopoietic system.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of ABT-737 is its selectivity for anti-apoptotic Bcl-2 family proteins, which makes it a promising candidate for cancer treatment. However, its toxicity to normal cells, particularly those in the hematopoietic system, is a limitation that needs to be addressed. In addition, the development of resistance to ABT-737 is a potential issue that needs to be studied further.

Orientations Futures

There are several future directions for the study of ABT-737. One direction is the development of more potent and selective BH3-mimetic compounds that can overcome the limitations of ABT-737. Another direction is the identification of biomarkers that can predict the response of cancer cells to ABT-737. Additionally, the use of ABT-737 in combination with other cancer treatments, such as immunotherapy, is an area of active research. Finally, the use of ABT-737 in the treatment of other diseases, such as autoimmune disorders, is an area that needs to be explored further.
Conclusion
ABT-737 is a small molecule drug that has shown promise as a cancer treatment by selectively targeting and inhibiting anti-apoptotic Bcl-2 family proteins. While it has some limitations, such as toxicity to normal cells and the development of resistance, ABT-737 has the potential to enhance the efficacy of other cancer treatments and improve patient outcomes. Further research is needed to fully understand the mechanism of action and potential applications of ABT-737.

Applications De Recherche Scientifique

ABT-737 has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. ABT-737 has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.

Propriétés

IUPAC Name

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S2/c14-22(19,20)9-1-2-10-11(7-9)21-13(16-10)17-12(18)8-3-5-15-6-4-8/h1-7H,(H2,14,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZUSLDLGYSGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide
Reactant of Route 2
Reactant of Route 2
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide
Reactant of Route 3
Reactant of Route 3
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide
Reactant of Route 4
Reactant of Route 4
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide
Reactant of Route 5
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide
Reactant of Route 6
Reactant of Route 6
N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.